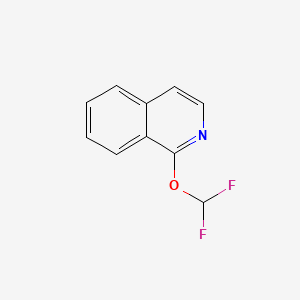

1-(Difluoromethoxy)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H7F2NO . It’s a derivative of isoquinoline, a structural isomer of quinoline, which is a nitrogen-containing heteroaromatic compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry due to their structural diversity and therapeutic importance . The Bischler–Napieralski reaction, a method for 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis, has been effective for the synthesis of functionalized fluoroisoquinolines .Molecular Structure Analysis

Isoquinoline is a bicyclic aromatic heterocycle, which consists of a benzene ring fused to a pyridine ring . The addition of the difluoromethoxy group at the 1-position results in the formation of 1-(Difluoromethoxy)isoquinoline .Chemical Reactions Analysis

Isoquinolines are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems . The higher electron density at certain positions exerts considerable influence not only on their reactions but also on the reactivity of the substituents attached at various positions of the ring .Physical And Chemical Properties Analysis

Isoquinolines are stable compounds with significant resistance to chemical attack . They are weakly basic heterocycles and can be considered as 10-electron π-aromatic and delocalized systems .Safety And Hazards

Future Directions

Isoquinoline-enrooted organic small molecules represent a challenging molecular target in the organic synthesis arsenal due to their structural diversity and therapeutic importance . The current advancements in isoquinoline and related alkaloids could facilitate an in-depth understanding of their role in the drug discovery process .

properties

IUPAC Name |

1-(difluoromethoxy)isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHAPUBIHSVEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744491 |

Source

|

| Record name | 1-(Difluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)isoquinoline | |

CAS RN |

1261636-30-9 |

Source

|

| Record name | 1-(Difluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)